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Compound of Interest

2-Fluoro-6-(trifluoromethyl)benzoyl
Compound Name:
chloride

Cat. No.: B026315

CAS Number: 109227-12-5
For inquiries and purchasing, please contact our sales department.

This technical guide provides an in-depth overview of 2-Fluoro-6-(trifluoromethyl)benzoyl
chloride, a key building block in the synthesis of complex organic molecules for the
pharmaceutical and agrochemical industries.

Physicochemical Properties

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a colorless to nearly colorless clear liquid. Its
properties are summarized in the table below for easy reference and comparison.
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Property Value Reference
CAS Number 109227-12-5 [11[2][3][4]
Molecular Formula CsHsCIF20 [11[2][4]
Molecular Weight 226.56 g/mol [1112]131[4]
Purity >97% (GC) [11[3]

Colorless to almost colorless
Appearance

clear liquid
Boiling Point 194 °C [2]
Density 1.465 - 1.47 g/mL [2]
Refractive Index (n20D) 1.45
Flash Point 82 °C (179.6 °F) - closed cup [3]
Storage Temperature 2-8°C

Applications in Synthesis

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile reagent, primarily utilized as an
intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a
fluorine and a trifluoromethyl group on the benzoyl moiety can significantly enhance the
metabolic stability and bioactivity of the resulting compounds.[3]

Its high reactivity as an acyl chloride allows for the efficient introduction of the 2-fluoro-6-
(trifluoromethyl)benzoyl group into a wide range of molecules, particularly through reactions
with amines to form amides. This makes it a valuable tool for medicinal chemists and
researchers in drug discovery and development.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor 2-
Fluoro-6-(trifluoromethyl)benzoic acid and its subsequent conversion to the title compound, as
well as a general procedure for its use in amide synthesis.
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Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid

A plausible synthetic route to the precursor acid can be adapted from methodologies used for
structurally similar compounds. One common approach involves the ortho-lithiation of 1-fluoro-
3-(trifluoromethyl)benzene, followed by carboxylation.

Materials:

1-Fluoro-3-(trifluoromethyl)benzene
e n-Butyllithium (n-BuLi) in hexanes

e Dry tetrahydrofuran (THF)

e Dry ice (solid CO2)

o Diethyl ether

e Hydrochloric acid (HCI), 1 M

e Magnesium sulfate (MgSOa)

» Argon or Nitrogen gas supply
Procedure:

o Aflame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and an argon inlet is charged with 1-fluoro-3-(trifluoromethyl)benzene and dry
THF under an inert atmosphere.

e The solution is cooled to -78 °C using a dry ice/acetone bath.

» n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the
temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

» An excess of crushed dry ice is added portion-wise to the reaction mixture. The mixture is
allowed to slowly warm to room temperature overnight with continuous stirring.

e The reaction is quenched by the addition of 1 M HCI.
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e The aqueous layer is extracted with diethyl ether. The combined organic layers are washed
with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed
under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.

e The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl
chloride

The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of
chlorinating agents, such as thionyl chloride or oxalyl chloride.

Materials:

2-Fluoro-6-(trifluoromethyl)benzoic acid

Oxalyl chloride

Dry dichloromethane (DCM)

N,N-Dimethylformamide (DMF), catalytic amount

Argon or Nitrogen gas supply

Procedure:

» To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in dry dichloromethane under
an inert atmosphere, a catalytic amount of DMF is added.

o Oxalyl chloride is added dropwise to the solution at room temperature.

e The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas
ceases.

e The solvent and excess oxalyl chloride are removed under reduced pressure to yield 2-
Fluoro-6-(trifluoromethyl)benzoyl chloride, which can often be used in the next step
without further purification.
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General Protocol for Amide Synthesis (Schotten-
Baumann Reaction)

2-Fluoro-6-(trifluoromethyl)benzoyl chloride readily reacts with primary and secondary
amines to form the corresponding amides.

Materials:

2-Fluoro-6-(trifluoromethyl)benzoyl chloride

A primary or secondary amine

A suitable base (e.g., pyridine, triethylamine, or agueous sodium hydroxide)

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

The amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.

e The base is added to the stirred solution.

¢ A solution of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride in the same solvent is added
dropwise to the amine solution, maintaining a low temperature.

e The reaction mixture is stirred at room temperature until the reaction is complete (monitored
by TLC or LC-MS).

o Upon completion, the reaction mixture is washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated to yield the crude amide.

The product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows
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While 2-Fluoro-6-(trifluoromethyl)benzoyl chloride is not itself a biologically active molecule
that directly participates in signaling pathways, it is a crucial building block for the synthesis of
compounds that are. For instance, it can be used to synthesize analogs of non-steroidal anti-
inflammatory drugs (NSAIDs) like Celecoxib, which are inhibitors of the cyclooxygenase-2
(COX-2) enzyme. The COX-2 enzyme is a key player in the arachidonic acid signaling
pathway, which is involved in inflammation and pain.

Below are diagrams illustrating a typical synthetic workflow using this compound and the
biological pathway targeted by the resulting products.

Synthesis of a Bioactive Amide

2-Fluoro-6-(trifluoromethyl)benzoyl Primary Amine
chloride (e.g., 4-aminosulfonylaniline)

Amide Synthesis
(Schotten-Baumann Reaction)

Bioactive Amide
(e.g., COX-2 Inhibitor)

Click to download full resolution via product page

Caption: Synthetic workflow for a bioactive amide.
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Simplified Arachidonic Acid Signaling Pathway
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Caption: Targeted biological signaling pathway.

Safety Information

2-Fluoro-6-(trifluoromethyl)benzoyl chloride is classified as a combustible and corrosive
hazardous material. It is a skin corrosive (Category 1B). Appropriate personal protective
equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should be
worn when handling this compound.[3] Work should be conducted in a well-ventilated fume
hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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